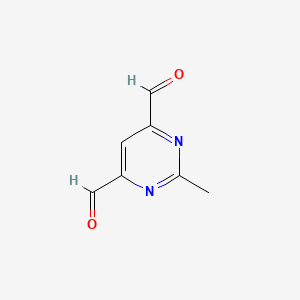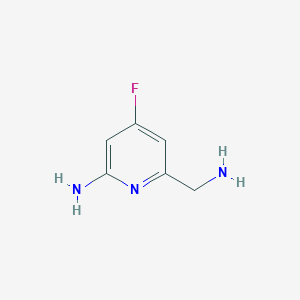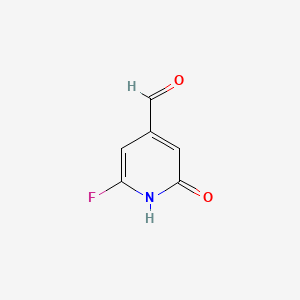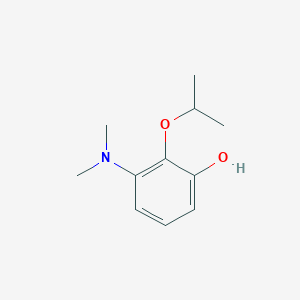
1-bromo-4-methanidylbenzene;bromozinc(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-4-methanidylbenzene;bromozinc(1+) is a chemical compound that consists of a benzene ring substituted with a bromine atom and a methanidyl group, along with a bromozinc cation. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-bromo-4-methanidylbenzene can be synthesized through several methods. One common approach involves the bromination of toluene to form 1-bromo-4-methylbenzene, followed by the introduction of a methanidyl group. The bromozinc(1+) cation can be introduced through a reaction with zinc bromide.
Industrial Production Methods
In industrial settings, the production of 1-bromo-4-methanidylbenzene typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The bromozinc(1+) cation is often generated in situ during the reaction process.
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-4-methanidylbenzene;bromozinc(1+) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The methanidyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The bromozinc(1+) cation can participate in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium or nickel are often used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or carboxylic acids.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
1-bromo-4-methanidylbenzene;bromozinc(1+) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-bromo-4-methanidylbenzene;bromozinc(1+) involves its reactivity with various chemical species. The bromine atom and the methanidyl group can participate in different types of chemical reactions, while the bromozinc(1+) cation can act as a Lewis acid, facilitating various catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-bromo-4-methylbenzene: Similar structure but lacks the methanidyl group and bromozinc(1+) cation.
1-bromo-4-methoxybenzene: Contains a methoxy group instead of a methanidyl group.
1-iodo-4-methanidylbenzene: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
1-bromo-4-methanidylbenzene;bromozinc(1+) is unique due to the presence of both the methanidyl group and the bromozinc(1+) cation, which confer distinct reactivity and properties compared to similar compounds.
Propiedades
Fórmula molecular |
C7H6Br2Zn |
|---|---|
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
1-bromo-4-methanidylbenzene;bromozinc(1+) |
InChI |
InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
HJQDBIKHGQSYJU-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC=C(C=C1)Br.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14848643.png)
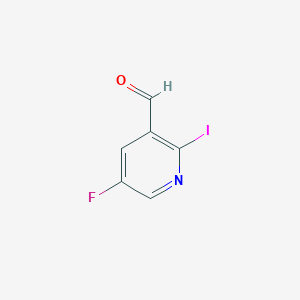


![[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14848666.png)
